molecular formula C12H13N3 B14847150 1-(5-Phenylpyrimidin-2-YL)ethan-1-amine CAS No. 944900-07-6

1-(5-Phenylpyrimidin-2-YL)ethan-1-amine

Cat. No.: B14847150
CAS No.: 944900-07-6
M. Wt: 199.25 g/mol
InChI Key: DXRNTIADHPCQCP-UHFFFAOYSA-N
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Description

1-(5-Phenylpyrimidin-2-YL)ethan-1-amine is a primary amine featuring a pyrimidine ring substituted at the 5-position with a phenyl group and at the 2-position with an ethylamine moiety. These compounds are often employed as intermediates in drug synthesis or as ligands due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

CAS No.

944900-07-6

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

1-(5-phenylpyrimidin-2-yl)ethanamine

InChI

InChI=1S/C12H13N3/c1-9(13)12-14-7-11(8-15-12)10-5-3-2-4-6-10/h2-9H,13H2,1H3

InChI Key

DXRNTIADHPCQCP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=N1)C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Phenylpyrimidin-2-YL)ethan-1-amine can be achieved through various methods. One common approach involves the reaction of 5-phenylpyrimidine-2-carbaldehyde with an amine source under reductive amination conditions. This process typically uses a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenylpyrimidin-2-YL)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Phenylpyrimidin-2-YL)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Phenylpyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the pyrimidine and phenyl rings significantly influence molecular properties. Below is a comparison of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
1-[4-(Pyrimidin-5-yl)phenyl]ethan-1-amine Pyrimidin-5-yl on phenyl C12H13N3 199.26 High purity; used in life science applications
1-(2-(Trifluoromethyl)pyrimidin-5-yl)ethan-1-amine CF3 on pyrimidine C7H8F3N3 191.15 Predicted pKa 7.86; moderate lipophilicity
1-(5-Fluoropyrimidin-2-yl)ethan-1-amine F on pyrimidine C6H7FN3 140.14 Enhanced electronic effects due to fluorine
Avapritinib (fragment) 1-(4-Fluorophenyl)ethan-1-amine Part of larger molecule Binds to KIT/PDGFRα transporters; clinical use in cancer

Key Observations:

  • Electronic Effects : Fluorine (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing) substituents may alter the pyrimidine ring's electron density, affecting binding interactions .
  • Metabolic Stability : Trifluoromethyl groups often enhance metabolic stability compared to phenyl groups, which may undergo oxidative metabolism .

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